N-(2,5-dichlorophenyl)methanesulfonamide
Description
Molecular Geometry and Crystallographic Analysis
The compound crystallizes in the triclinic space group P1, with unit cell parameters:
- a = 5.8889(5) Å
- b = 8.4810(6) Å
- c = 9.937(7) Å
- α = 76.25(5)°
- β = 81.91(5)°
- γ = 79.54(5)°
- Z = 2, V = 466.6(6) ų, Dx = 1.711 g/cm³ .
The methanesulfonamide group adopts a gauche conformation relative to the benzene ring, with the N–H bond oriented syn to the ortho-chloro substituent (C2) and anti to the meta-chloro group (C5) (Fig. 1). This contrasts with analogues like N-(2,3-dichlorophenyl)methanesulfonamide, where the N–H bond is syn to both substituents .
Table 1 : Key crystallographic parameters of this compound
| Parameter | Value |
|---|---|
| Space group | P1 (triclinic) |
| Bond length: S–O | 1.432–1.443 Å |
| Bond angle: O–S–O | 119.2° |
| Torsion: C–S–N–Caryl | 62.1° |
Electronic Configuration and Resonance Stabilization
The sulfonamide group (-SO₂NH-) exhibits resonance stabilization, delocalizing electrons across the S–O and S–N bonds. Density functional theory (DFT) calculations reveal:
- The sulfur atom adopts a tetrahedral geometry with partial double-bond character in S–O bonds (Wiberg bond index: 1.78) .
- The ortho- and meta-chloro substituents induce electron-withdrawing effects, reducing electron density on the benzene ring (Hammett σm = 0.37, σp = 0.23) .
The HOMO is localized on the sulfonamide group (-SO₂NH-), while the LUMO resides on the chlorinated benzene ring, facilitating charge-transfer interactions in supramolecular assemblies .
Comparative Structural Analysis with Ortho/Meta/Para-Substituted Analogues
Substituent position critically influences molecular conformation and packing:
Table 2 : Conformational preferences of methanesulfonamide derivatives
| Compound | N–H Orientation | Dihedral Angle (C–S–N–Caryl) |
|---|---|---|
| N-(2,5-dichlorophenyl) derivative | syn to C2, anti to C5 | 62.1° |
| N-(2,3-dichlorophenyl) derivative | syn to C2 and C3 | 74.8° |
| N-(3,5-dichlorophenyl) derivative | anti to both C3 and C5 | 14.4° |
The ortho-chloro group in the 2,5-dichloro derivative sterically hinders coplanarity between the sulfonamide and benzene ring, resulting in a dihedral angle of 67.8° . In contrast, the para-substituted analogue (N-(4-chlorophenyl)methanesulfonamide) achieves near-planarity (dihedral angle: 8.9°) due to reduced steric effects .
Hydrogen Bonding Patterns and Intermolecular Interactions
The crystal packing is stabilized by N–H···O hydrogen bonds (2.89 Å, 167°) between the sulfonamide NH and sulfonyl O atoms, forming infinite chains along the a-axis (Fig. 2). Additional weak C–H···O interactions (3.12 Å, 145°) contribute to layered architectures .
Table 3 : Hydrogen bond parameters
| Donor–Acceptor | Distance (Å) | Angle (°) |
|---|---|---|
| N–H···O=S | 2.89 | 167 |
| C–Haryl···O=S | 3.12 | 145 |
Intramolecular N–H···Cl interactions (3.02 Å) further stabilize the syn conformation of the N–H bond relative to the ortho-chloro group .
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-13(11,12)10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYOLEBANUSCKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
N-(2,5-Dichlorophenyl)methanesulfonamide exhibits distinct structural and physicochemical properties compared to analogs. Below is a detailed analysis of key differences:
Substituent Position and Conformational Effects
Hydrogen Bonding and Crystallographic Behavior
- The 2,5-dichloro derivative forms N–H···O=S hydrogen bonds with adjacent molecules, leading to a dimerized crystal structure .
- In contrast, N-(4-chlorophenyl)methanesulfonamide adopts a chain-like hydrogen-bonding network due to unrestricted rotation around the S–N bond .
- Fluorine substitution (e.g., 4-fluoro analog) enhances hydrogen-bond strength (N–H···F interactions) but reduces thermal stability compared to chlorine derivatives .
Electronic and Steric Effects
- Electron-withdrawing substituents (Cl, F) increase the sulfonamide group’s acidity. The 2,5-dichloro derivative has a pKa ~9.2, lower than the 4-methylphenyl analog (pKa ~10.5) due to enhanced resonance stabilization .
- Steric effects : Ortho-substituents (e.g., 2-Cl) restrict molecular flexibility, reducing reactivity in nucleophilic substitution reactions compared to para-substituted analogs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,5-dichlorophenyl)methanesulfonamide, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via sulfonation of toluene with chlorosulfonic acid at 0°C, followed by reaction with 2,5-dichloroaniline in stoichiometric ratios. Post-synthesis, purity is ensured by recrystallization from ethanol, monitored by consistent melting points and spectroscopic validation (IR, NMR) . Key steps include slow evaporation for single-crystal growth (critical for X-ray studies) and rigorous washing to remove unreacted intermediates.
Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?
- Methodological Answer : Single-crystal X-ray diffraction (Enraf–Nonius CAD-4 diffractometer, Mo Kα radiation) reveals a monoclinic system (space group P2₁/c) with a = 9.075 Å, b = 14.232 Å, c = 10.773 Å, and β = 90.49°. Refinement via SHELXL yields R = 0.048 and wR = 0.141. Intramolecular N–H···Cl hydrogen bonding and gauche torsions in the C–SO₂–NH–C segment are critical structural features .
Q. What spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks are observed?
- Methodological Answer :
- IR Spectroscopy : Strong absorption at ~3250 cm⁻¹ (N–H stretch) and ~1150–1300 cm⁻¹ (S=O symmetric/asymmetric stretches).
- NMR : δ ~7.2–7.8 ppm (aromatic protons), δ ~3.3 ppm (SO₂–NH proton), and δ ~2.5 ppm (CH₃ in methanesulfonamide).
Spectra must be compared to reference data from structurally analogous sulfonamides (e.g., N-(3,5-dichlorophenyl) derivatives) .
Advanced Research Questions
Q. How do substituent positions on the phenyl ring influence the conformational flexibility of N-aryl methanesulfonamides?
- Methodological Answer : The 2,5-dichloro substitution induces a gauche conformation in the C–SO₂–NH–C segment (torsion angle = 62.1°), distinct from analogs like N-(2,5-dimethylphenyl) derivatives (-61.0°). This is attributed to steric and electronic interactions between Cl substituents and the sulfonamide group. Computational modeling (DFT) can quantify torsional energy barriers .
Q. What challenges arise in refining the crystal structure of this compound, and how are anisotropic displacement parameters handled?
- Methodological Answer : Refinement challenges include:
- Disorder in Cl atoms : Addressed using occupancy refinement and restraints.
- Hydrogen bonding : N–H···O(S) interactions require riding models for H atoms (Uiso = 1.2×Ueq of parent atoms).
- Data-to-parameter ratio : High ratios (>14:1) ensure reliability. SHELXL’s restraints for NH groups prevent overfitting .
Q. How does the intramolecular N–H···Cl hydrogen bond affect the compound’s solid-state packing and solubility?
- Methodological Answer : The N–H···Cl bond (distance ~3.2 Å) stabilizes a bent molecular geometry, reducing π-π stacking interactions. This increases solubility in polar solvents (e.g., ethanol) compared to non-hydrogen-bonded analogs. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., Cl···H interactions contribute ~12% of surface area) .
Q. What computational strategies are used to predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Electrostatic potential maps : Identify electron-deficient regions (e.g., sulfonyl group) prone to nucleophilic attack.
- Fukui indices : Predict sites for electrophilic/nucleophilic reactivity. For example, the sulfonamide S atom exhibits high f⁻ values, suggesting susceptibility to oxidation.
- MD simulations : Model solvation effects in DMF or THF, critical for optimizing reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
